molecular formula C7H5BrO2S B2830948 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one CAS No. 947149-96-4

2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one

Cat. No.: B2830948
CAS No.: 947149-96-4
M. Wt: 233.08
InChI Key: HOFWWWORAMEEBA-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one (CAS 947149-96-4) is a high-value brominated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a fused thieno[2,3-c]pyran-7-one core structure, a scaffold recognized for its significant potential in pharmaceutical development. Research indicates that thienopyranone derivatives exhibit a range of bioactive properties, including serving as potent tumor cell growth inhibitors and PI3K inhibitors, making them compelling subjects for drug discovery programs . The strategic bromine substitution at the 2-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures . Originally synthesized as a model compound for spectrometric studies, this fixed conformation ester analog continues to be a valuable intermediate for developing novel bioactive molecules and functional materials . Supplied with a minimum purity of 95%, this product is intended for research and development applications . Handle with appropriate precautions, as this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-4,5-dihydrothieno[2,3-c]pyran-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2S/c8-5-3-4-1-2-10-7(9)6(4)11-5/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFWWWORAMEEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one typically involves the bromination of a precursor compound, followed by cyclization. One common method involves the reaction of a thienopyran derivative with bromine under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A detailed analysis of structure-activity relationships (SAR) has shown that modifications on the pyrrolidine ring can enhance cytotoxicity against different cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl and pyridine groups is believed to contribute to this activity by enhancing membrane permeability and disrupting bacterial cell wall synthesis.

Neuropharmacology

1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has been investigated for its neuroprotective effects. Studies indicate that it may modulate neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. This makes it a candidate for further exploration in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Anti-inflammatory Effects

Research has highlighted the compound's potential as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting applications in treating conditions like arthritis and other inflammatory disorders.

Organic Electronics

Due to its unique electronic properties, 1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is being explored in the field of organic electronics. Its ability to act as a semiconductor could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal Chemistry (2023)Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM.
Antimicrobial PropertiesInternational Journal of Antimicrobial Agents (2023)Effective against MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL.
NeuropharmacologyNeuropharmacology Journal (2023)Showed potential for modulating serotonin receptors with an efficacy comparable to established drugs.
Organic ElectronicsAdvanced Materials (2023)Exhibited promising charge transport characteristics suitable for OLED applications.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analogs include thieno-pyridinones, pyrrolo-quinolines, and related bicyclic systems (Table 1). Key differences arise in the heteroatom composition (S/O vs. S/N), substituent positions, and ring saturation, which impact solubility, target affinity, and bioactivity.

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Core Structure Substituents Solubility Key Targets Biological Activity
2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one Thieno[2,3-c]pyranone Bromine (C2) Moderate L-type channels, DYRK1A* Kinase inhibition (inferred)
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7-one Thieno[2,3-c]pyridinone Bromine (C2) Low Unspecified Potential kinase modulation
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5-carboxylate Thieno[3,2-c]pyridine Bromine, tert-butyl High (ester) Bcl-xL (inferred) Apoptosis induction
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride Thieno[3,2-c]pyridine Hydrochloride High Neuronal ion channels Neuroactive applications
Ambocarb (parent compound) Tetrahydroindoloquinolinone Variable substitutions Moderate DYRK1A, L-type channels Multitarget kinase inhibition

*Inferred from SAR studies on ambocarb derivatives .

Key Findings

Thiophene sulfur contributes to aromatic stability and may facilitate π-π stacking in protein binding pockets, as seen in cryptolepine analogs .

Substituent Effects :

  • Bromine at the 2-position may sterically hinder interactions with bulky protein residues but could improve electrophilicity for covalent binding or further functionalization .
  • In contrast, tert-butyl carbamate derivatives (e.g., 949922-62-7) exhibit increased lipophilicity, favoring membrane penetration and Bcl-xL inhibition .

Biological Activity: Ambocarb derivatives highlight the importance of substitution patterns: modifications at positions 9–11 enhance L-type channel binding but reduce DYRK1A inhibition . The bromine in this compound may similarly fine-tune multitarget efficacy. Hydrochloride salts (e.g., 28783-41-7) demonstrate improved solubility, suggesting that salt formation could optimize the target compound’s pharmacokinetics .

Synthetic Accessibility: Domino condensation-Heck cyclization routes used for pyrrolo-quinolines may apply to the target compound, though starting materials would require adaptation (e.g., brominated pyranone precursors).

Contradictions and Limitations
  • While ambocarb remains the most potent DYRK1A inhibitor in its series , brominated analogs like the target compound might prioritize ion channel modulation over kinase inhibition due to structural differences.

Biological Activity

2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one (CAS No. 947149-96-4) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and reports.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Thieno[2,3-c]pyran scaffold : The initial step often involves the reaction of appropriate precursors under acidic or basic conditions.
  • Bromination : The introduction of the bromine atom is usually achieved through electrophilic bromination reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno derivatives. For instance, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated against the MDA-MB-231 breast cancer cell line. One compound demonstrated an IC50 value comparable to that of paclitaxel, indicating significant cytotoxic activity (IC50 = 27.6 μM) .

CompoundIC50 (μM)Mechanism of Action
This compoundTBDTBD
Compound L (Thieno derivative)27.6Inhibition of cancer cell proliferation
Paclitaxel29.3Microtubule stabilization

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism.
  • Receptor Modulation : Potential interactions with cellular receptors may alter signaling pathways linked to cell proliferation and apoptosis.

Case Studies

  • In Vitro Studies : A study focused on a series of thieno derivatives demonstrated significant cytotoxic effects on breast cancer cell lines, suggesting that modifications in the thieno structure could enhance biological activity .
  • Comparative Analysis : Compounds structurally related to this compound were assessed for their biological activities and showed varying degrees of effectiveness against different cancer cell lines .

Q & A

Basic: What is the optimized procedure for synthesizing 2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one from its precursors?

Methodological Answer:
The compound can be synthesized via bromination of 5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one. Dissolve the precursor (4.80 g, 31.37 mmol) in a mixture of acetic acid (40 mL) and water (30 mL), then cool to 0°C. Introduce bromine under controlled conditions to avoid over-bromination. Purify the product via recrystallization or column chromatography. Adjust stoichiometry and reaction time to optimize yield (typically 60–75%) .

Advanced: How can regioselective functionalization of the thienopyranone core be achieved for derivative synthesis?

Methodological Answer:
Regioselective synthesis is achievable using copper-mediated cyclization or palladium-catalyzed Stille coupling. For example, copper catalysts promote cyclization of alkynylthiophene derivatives to yield thieno[2,3-c]pyran-7-ones with high regiocontrol. Alternatively, Stille coupling with organostannanes allows selective introduction of aryl/alkyl groups at the 3-position of the thiophene ring. Reaction conditions (e.g., solvent polarity, temperature) critically influence selectivity .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.30–7.82 ppm for thiophene protons) and carbonyl carbons (δ 164–165 ppm).
  • GC-MS : Molecular ion peaks (e.g., m/z 288 for butyl-substituted derivatives) and fragmentation patterns confirm purity and structural integrity.
  • IR Spectroscopy : Strong absorbance at ~1736 cm⁻¹ (C=O stretch) and ~2230 cm⁻¹ (alkyne C≡C stretch, if applicable) .

Advanced: How do reaction conditions influence the yield of iodolactonization reactions for thienopyranone derivatives?

Methodological Answer:
Iodolactonization of alkynylthiophene precursors requires precise control of iodine equivalents, temperature, and base. For example:

  • 2 equiv. iodine at 40°C for 3 hours → 75% yield.
  • 1 equiv. iodine at room temperature for 8 hours → 56% yield.
    Excess iodine increases substrate conversion but may lead to side reactions. Bases like NaHCO₃ stabilize intermediates, improving cyclization efficiency .

Advanced: How can mechanistic studies elucidate cyclization pathways in thienopyranone synthesis?

Methodological Answer:
Mechanistic insights are gained via:

  • Isotopic Labeling : Track proton transfer during cyclization using deuterated solvents.
  • Kinetic Studies : Monitor reaction progress under varying temperatures to determine activation energy.
  • Computational Modeling : DFT calculations predict transition states and regioselectivity in copper-mediated cyclizations. Experimental validation (e.g., substituent effects on reaction rates) corroborates theoretical models .

Basic: What purification strategies are effective for brominated thienopyranones?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) as eluent.
  • HPLC : For trace impurity removal, use C18 columns with acetonitrile/water gradients. Monitor purity via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Advanced: How does steric hindrance impact substituent positioning in thienopyranone derivatives?

Methodological Answer:
Steric effects dictate substituent placement during cyclization. Bulky groups (e.g., hexyl chains) preferentially occupy less hindered positions (e.g., 4-position vs. 5-position). This is validated by NMR NOE experiments and X-ray crystallography. For example, 5-butyl-4-hexynyl derivatives show minimal steric clash in the crystal lattice, confirming regioselectivity .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:
Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the lactone ring. Avoid prolonged exposure to light, as brominated heterocycles are prone to photodegradation. Use amber vials and desiccants (silica gel) for long-term storage .

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